molecular formula C16H32N2NaO4+ B084526 Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide CAS No. 14350-94-8

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide

Cat. No.: B084526
CAS No.: 14350-94-8
M. Wt: 339.43 g/mol
InChI Key: IQAXFTQMKLVRBK-UHFFFAOYSA-M
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Description

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide is a complex organic compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxymethyl group, a hydroxyethyl group, and a nonyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via a nucleophilic substitution reaction using chloroacetic acid.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction with ethylene oxide.

    Attachment of the Nonyl Chain: The nonyl chain is attached via a Friedel-Crafts alkylation reaction using nonyl chloride.

    Formation of the Monosodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or hydroxyethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis and death.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-decyl-, hydroxide, monosodium salt
  • 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-octyl-, hydroxide, monosodium salt

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain (nonyl, decyl, octyl).
  • Chemical Properties: The length of the alkyl chain affects the compound’s hydrophobicity and solubility.
  • Applications: Compounds with longer alkyl chains may have enhanced surfactant properties, while those with shorter chains may be more effective in biological applications.

Properties

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-15-17-10-11-18(15,12-13-19)14-16(20)21;;/h19H,2-14H2,1H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAXFTQMKLVRBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904752
Record name sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14350-94-8
Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, hydroxide, sodium salt (1:1:1)
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Record name sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide
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Record name SODIUM 1-(CARBOXYMETHYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-2-NONYL-1H-IMIDAZOLIUM HYDROXIDE
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